molecular formula C12H20ClN B3078137 N-(2-Methylbenzyl)-1-butanamine hydrochloride CAS No. 1049773-07-0

N-(2-Methylbenzyl)-1-butanamine hydrochloride

Cat. No.: B3078137
CAS No.: 1049773-07-0
M. Wt: 213.75 g/mol
InChI Key: GACKDZUIXKXCCA-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)-1-butanamine hydrochloride is a chemical compound used for pharmaceutical testing . It is also used in proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C12H19N•HCl . The molecular weight is 213.75 .

Scientific Research Applications

Antimicrobial and Preservative Properties

Parabens, including benzyl paraben, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceuticals due to their antimicrobial properties. Despite controversies regarding their health effects, parabens have been utilized since the mid-1920s, indicating their established role in preserving the shelf life of various products (Haman, Dauchy, Rosin, & Munoz, 2015).

Anesthetic and Analgesic Applications

Compounds like ketamine hydrochloride, known for their anesthetic and analgesic properties, have been used in medical settings for decades. The role of NMDA receptors in pain processing has led to a resurgence in clinical interest in NMDA receptor antagonists, highlighting the potential therapeutic applications of related compounds in pain management (Schmid, Sandler, & Katz, 1999).

Hallucinogenic Properties and Toxicity Studies

Some benzyl-substituted phenethylamines, such as 25C-NBOMe, are known for their potent hallucinogenic properties and have been the subject of toxicity studies. These studies highlight the importance of understanding the pharmacological and toxicological properties of such compounds, which could inform safety assessments and regulatory decisions for related chemicals (Kamińska, Świt, & Malek, 2020).

Environmental Impact and Removal Techniques

Research on the environmental fate and removal of compounds such as N-Nitrosodimethylamine (NDMA) and its precursors from water and wastewater underlines the environmental implications of chemical pollutants. This body of work also explores methods for mitigating the environmental impact of such compounds, which could be relevant for understanding the ecological footprint of "N-(2-Methylbenzyl)-1-butanamine hydrochloride" and similar substances (Sgroi, Vagliasindi, Snyder, & Roccaro, 2018).

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-4-9-13-10-12-8-6-5-7-11(12)2;/h5-8,13H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACKDZUIXKXCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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